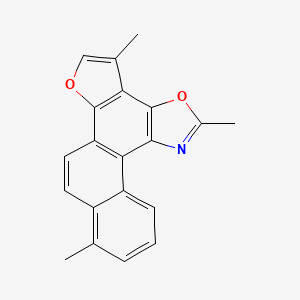
Isosalviamine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isosalviamine B is an organic compound belonging to the class of abietane diterpene alkaloids. It was first isolated from the roots of Salvia trijuga, a plant species in the Lamiaceae family. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Isosalviamine B involves a series of chemical reactions starting from Salviamine B. The synthetic route includes multiple steps such as oxidation, substitution, and condensation . The detailed reaction conditions and specific reagents used in these steps can be found in scientific literature and patents .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the roots of Salvia trijuga. The process includes the use of solvents like methanol for extraction, followed by chromatographic separation to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Isosalviamine B undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule such as water.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, acids, and bases. The specific conditions, such as temperature and solvent, vary depending on the type of reaction being performed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a useful intermediate in the synthesis of other complex molecules.
Biology: The compound has shown significant biological activities, including antibacterial, antitumor, and antioxidant properties
Wirkmechanismus
The mechanism of action of Isosalviamine B involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines.
Antioxidant: It scavenges free radicals and reduces oxidative stress.
Antitumor: It induces apoptosis in cancer cells by modulating signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Isosalviamine B can be compared with other similar abietane diterpene alkaloids, such as Isosalviamine A and Tanshinones. While these compounds share some structural similarities, this compound is unique due to its specific biological activities and therapeutic potential .
List of Similar Compounds
- Isosalviamine A
- Tanshinones
- Salvianolic Acid B
Is there anything else you would like to know about this compound?
Eigenschaften
Molekularformel |
C20H15NO2 |
|---|---|
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
5,9,17-trimethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaene |
InChI |
InChI=1S/C20H15NO2/c1-10-5-4-6-14-13(10)7-8-15-17(14)18-20(23-12(3)21-18)16-11(2)9-22-19(15)16/h4-9H,1-3H3 |
InChI-Schlüssel |
IVRVVMSJCWUYKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C4=C(C5=C3OC=C5C)OC(=N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(10,13-dimethyl-7-oxo-3-trimethylsilyloxy-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15094911.png)

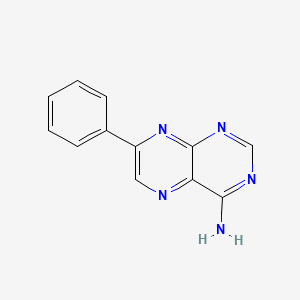
![3,10-Dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B15094929.png)
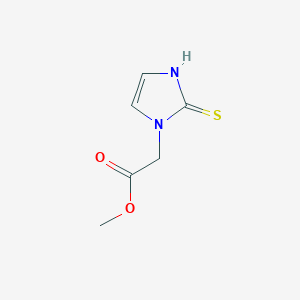
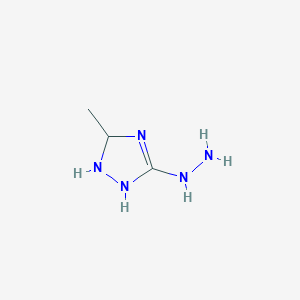

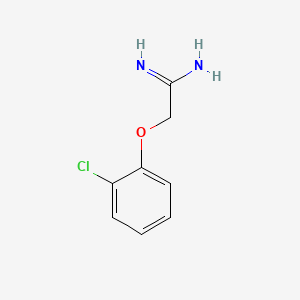
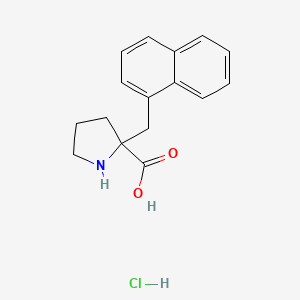
![4-[(3-Methylbutyl)amino]butanoic acid](/img/structure/B15094961.png)

![2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B15094973.png)
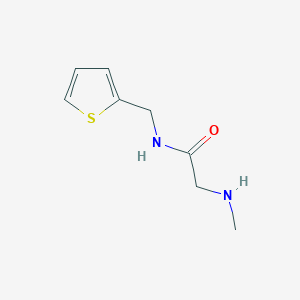
![2-[1-(Aminomethyl)cyclopentyl]ethanamine](/img/structure/B15094989.png)
